1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of an isoquinoline moiety and a methoxyphenyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea typically involves multi-step organic reactions. One common method includes the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . This method is efficient and yields high-purity products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
Chemical Reactions Analysis
1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the isoquinoline moiety, using reagents like sodium hydride or potassium tert-butoxide.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like dimethyl sulfoxide, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including its role as a TRPV1 receptor antagonist. This makes it a candidate for research in pain management and inflammation.
Medicine: Due to its biological activities, it is being explored for therapeutic applications, particularly in the treatment of chronic pain and inflammatory conditions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea involves its interaction with molecular targets such as the TRPV1 receptor . By antagonizing this receptor, the compound can inhibit the transmission of pain signals and reduce inflammation. The pathways involved include the modulation of ion channels and the inhibition of pro-inflammatory mediators.
Comparison with Similar Compounds
1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea can be compared with other isoquinoline derivatives and TRPV1 receptor antagonists. Similar compounds include:
A-425619: Another TRPV1 receptor antagonist with a similar isoquinoline structure.
AMG9810: A potent TRPV1 antagonist used in pain research.
SB-366791: A selective TRPV1 antagonist with a different chemical structure but similar biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxyphenyl group, which may confer distinct pharmacological properties.
Properties
CAS No. |
648420-18-2 |
---|---|
Molecular Formula |
C19H19N3O2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea |
InChI |
InChI=1S/C19H19N3O2/c1-24-16-7-5-14(6-8-16)9-12-21-19(23)22-18-4-2-3-15-13-20-11-10-17(15)18/h2-8,10-11,13H,9,12H2,1H3,(H2,21,22,23) |
InChI Key |
RUELGLDPNWWVTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.